![molecular formula C12H20ClNO B1471343 Cyclohexyl(5-methylfuran-2-yl)methanamine hydrochloride CAS No. 1864060-02-5](/img/structure/B1471343.png)
Cyclohexyl(5-methylfuran-2-yl)methanamine hydrochloride
Overview
Description
Cyclohexyl(5-methylfuran-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula C12H19NO•HCl. It has a molecular weight of 229.74 g/mol. The IUPAC name for this compound is cyclohexyl (furan-2-yl)methanamine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H17NO.ClH/c12-11(10-7-4-8-13-10)9-5-2-1-3-6-9;/h4,7-9,11H,1-3,5-6,12H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Scientific Research Applications
Catalytic Applications and Ligand Design
Studies on diiron(III) complexes with tridentate 3N ligands, including those with similar structural motifs to Cyclohexyl(5-methylfuran-2-yl)methanamine, indicate their efficacy as catalysts for selective hydroxylation of alkanes. These findings underscore the potential of such compounds in designing ligands for metal complexes with specific catalytic activities, suggesting that Cyclohexyl(5-methylfuran-2-yl)methanamine hydrochloride could be explored in similar contexts (Sankaralingam & Palaniandavar, 2014).
Organic Synthesis and Drug Development
Research on copper complexes bearing methylthiophenyl and methylfuranyl derivatives of cyclohexane-1,2-diamine, akin to the furanyl component in Cyclohexyl(5-methylfuran-2-yl)methanamine, highlights their application in catalysis, particularly in asymmetric Henry reactions. This suggests the broader utility of furanyl and cyclohexylamine derivatives in synthetic organic chemistry and potential drug development processes (Cho et al., 2015).
Pharmacological Research
Novel aryloxyethyl derivatives of methanamine compounds have been investigated as "biased agonists" of serotonin receptors, indicating a promising avenue for the development of new antidepressant drugs. This illustrates the role of methanamine derivatives in pharmacological research, potentially encompassing compounds like Cyclohexyl(5-methylfuran-2-yl)methanamine hydrochloride in exploring new therapeutic agents (Sniecikowska et al., 2019).
Material Science and Polymerization
Palladium(II) complexes containing cyclohexylamine derivatives have shown significant catalytic activity in the polymerization of methyl methacrylate, a process crucial for producing polymers with specific properties. This underlines the potential of cyclohexylamine derivatives in material science and polymer chemistry, suggesting that similar compounds, including Cyclohexyl(5-methylfuran-2-yl)methanamine hydrochloride, could be utilized in developing new polymeric materials (Kim et al., 2014).
properties
IUPAC Name |
cyclohexyl-(5-methylfuran-2-yl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO.ClH/c1-9-7-8-11(14-9)12(13)10-5-3-2-4-6-10;/h7-8,10,12H,2-6,13H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBEDIUMBFPPVMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(C2CCCCC2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexyl(5-methylfuran-2-yl)methanamine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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